molecular formula C12H18O2 B3290001 2-Ethyl-6-methoxy-4-propylphenol CAS No. 86253-73-8

2-Ethyl-6-methoxy-4-propylphenol

Cat. No.: B3290001
CAS No.: 86253-73-8
M. Wt: 194.27 g/mol
InChI Key: NRFRDLSRXCMTOW-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxy-4-propylphenol is an organic compound with the molecular formula C12H18O2 It is a substituted phenol, characterized by the presence of an ethyl group at the 2-position, a methoxy group at the 6-position, and a propyl group at the 4-position on the phenol ring

Scientific Research Applications

2-Ethyl-6-methoxy-4-propylphenol has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a model compound for studying phenolic reactions.

    Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

While there isn’t specific information available on the mechanism of action of 2-Ethyl-6-methoxy-4-propylphenol, it’s worth noting that similar compounds have been found to have various effects. For instance, 2-Methoxy-4-propylphenol was found to be as effective as eugenol in attracting Japanese beetles .

Safety and Hazards

While specific safety data for 2-Ethyl-6-methoxy-4-propylphenol is not available, similar compounds like 2-Methoxy-4-methylphenol are classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methoxy-4-propylphenol can be achieved through several methods. One common approach involves the alkylation of a methoxyphenol precursor. For instance, starting with 2-methoxyphenol, the ethyl and propyl groups can be introduced through Friedel-Crafts alkylation reactions using ethyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and selective alkylation techniques are employed to achieve the desired substitution pattern on the phenol ring. The use of supported metal catalysts, such as palladium on carbon (Pd/C), can facilitate these transformations under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methoxy-4-propylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding cyclohexanol derivative using hydrogenation over a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring. For example, nitration with nitric acid (HNO3) can yield nitro derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

    Substitution: HNO3 in sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Nitro derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-propylphenol: Lacks the ethyl group at the 2-position.

    4-Propylguaiacol: Similar structure but with different substitution patterns.

    Dihydroeugenol: Contains a methoxy group and a propyl group but differs in the position of the substituents.

Uniqueness

2-Ethyl-6-methoxy-4-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-ethyl-6-methoxy-4-propylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-6-9-7-10(5-2)12(13)11(8-9)14-3/h7-8,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFRDLSRXCMTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1)OC)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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